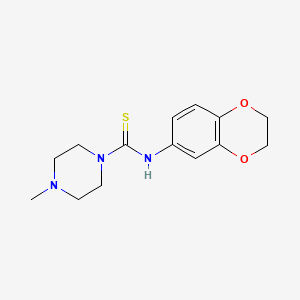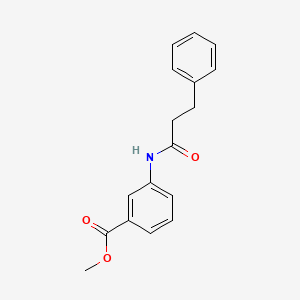![molecular formula C15H20N2O3 B4873552 1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B4873552.png)
1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide
Übersicht
Beschreibung
1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group and a methoxy-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The methoxy-methylphenyl group is then attached through a series of reactions involving coupling agents and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
1-[(4-Methylphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but lacks the methoxy group on the phenyl ring.
1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness: 1-[(4-Methoxy-3-methylphenyl)carbonyl]piperidine-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-9-12(3-4-13(10)20-2)15(19)17-7-5-11(6-8-17)14(16)18/h3-4,9,11H,5-8H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNYNZRYQKHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B4873474.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4873479.png)
![N-[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4873490.png)
![2-cyano-3-[4-(dipropylamino)phenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4873500.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4873509.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B4873520.png)


![2-{1-cyclopentyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4873536.png)


![N-(3,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4873549.png)
